[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanone
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Overview
Description
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][2,2-DIMETHYL-3-(2-METHYL-1-PROPENYL)CYCLOPROPYL]METHANONE is a complex organic compound that features a benzodioxole moiety linked to a piperazine ring, which is further connected to a cyclopropyl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][2,2-DIMETHYL-3-(2-METHYL-1-PROPENYL)CYCLOPROPYL]METHANONE typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. These intermediates are then coupled under specific conditions to form the final product. Common synthetic routes include:
Pd-catalyzed C-N cross-coupling reactions: These reactions are often employed to link the benzodioxole moiety to the piperazine ring.
Cyclopropanation reactions: The cyclopropyl group is introduced through cyclopropanation reactions, which may involve reagents like diazo compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][2,2-DIMETHYL-3-(2-METHYL-1-PROPENYL)CYCLOPROPYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The benzodioxole and piperazine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Including halogens and alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][2,2-DIMETHYL-3-(2-METHYL-1-PROPENYL)CYCLOPROPYL]METHANONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][2,2-DIMETHYL-3-(2-METHYL-1-PROPENYL)CYCLOPROPYL]METHANONE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-(2,6-dimethoxyphenyl)methanone
- 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazino]carbonyl}-6,7-dimethoxy-2H-chromen-2-one
Uniqueness
Compared to similar compounds, [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][2,2-DIMETHYL-3-(2-METHYL-1-PROPENYL)CYCLOPROPYL]METHANONE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C22H30N2O3 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanone |
InChI |
InChI=1S/C22H30N2O3/c1-15(2)11-17-20(22(17,3)4)21(25)24-9-7-23(8-10-24)13-16-5-6-18-19(12-16)27-14-26-18/h5-6,11-12,17,20H,7-10,13-14H2,1-4H3 |
InChI Key |
BWRQVEGWXKZAAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
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